3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolidine ring, a p-tolyl group, and a triazolopyridazine core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a catalyst. This reaction is usually carried out at room temperature and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and anti-tumor activity.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials:
Uniqueness
3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific structural features, such as the pyrrolidine ring and p-tolyl group, which contribute to its distinct chemical and biological properties. Its potential as a kinase inhibitor and anti-cancer agent sets it apart from other similar compounds.
Biological Activity
3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazolo-pyridazine core with a pyrrolidine substituent and a p-tolyl group. Its structure is pivotal in understanding its biological interactions.
Biological Activity Overview
Research indicates that compounds with a similar scaffold exhibit various biological activities, including:
- Antitumor Activity : Many triazolo derivatives have shown promise in inhibiting cancer cell proliferation.
- Kinase Inhibition : The compound may act as an inhibitor for specific kinases, which are crucial in signaling pathways related to cancer and other diseases.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Kinases : It potentially inhibits pathways involving c-Met kinase, which is implicated in tumor growth and metastasis .
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through various pathways .
In Vitro Studies
Recent studies have evaluated the cytotoxicity of similar triazolo derivatives against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 |
Compound 12e | MCF-7 | 1.23 ± 0.18 |
Compound 12e | HeLa | 2.73 ± 0.33 |
These results indicate significant cytotoxicity, suggesting that the compound could be effective against these cancers .
Case Studies
- Antitumor Efficacy : A study on triazolo derivatives demonstrated their ability to inhibit cancer cell growth significantly. The most effective compounds showed IC50 values in the low micromolar range against multiple cancer types .
- Kinase Inhibition : Research on related compounds indicated that they could effectively inhibit c-Met kinase activity, which is critical for tumor progression . This suggests that our compound may share similar properties.
- Anti-inflammatory Effects : Various studies have reported that pyrazole derivatives exhibit anti-inflammatory activity by modulating nitric oxide production and other inflammatory mediators .
Properties
Molecular Formula |
C16H17N5 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H17N5/c1-11-2-4-12(5-3-11)14-6-7-15-18-19-16(21(15)20-14)13-8-9-17-10-13/h2-7,13,17H,8-10H2,1H3 |
InChI Key |
KANTUZROUPIWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2 |
Origin of Product |
United States |
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